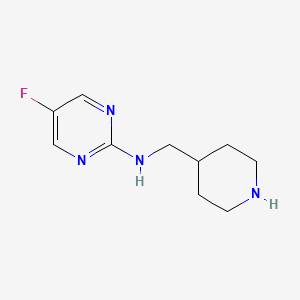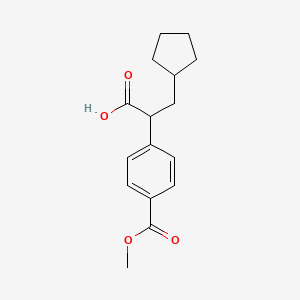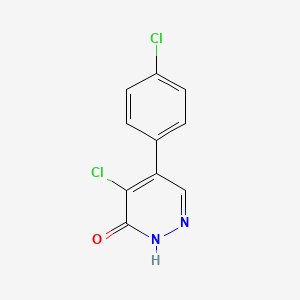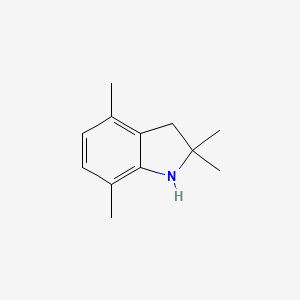
3-(3,4-dichlorobenzyl)-2,4(1H,3H)-quinazolinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dichlorobenzyl)-2,4(1H,3H)-quinazolinedione is an organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The 3-(3,4-dichlorobenzyl) substituent adds further complexity and potential biological activity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorobenzyl)-2,4(1H,3H)-quinazolinedione typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 3-(3,4-dichlorobenzyl) Group: The 3-(3,4-dichlorobenzyl) group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the quinazoline core with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dichlorobenzyl)-2,4(1H,3H)-quinazolinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like potassium carbonate or sodium hydride.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,4-dichlorobenzyl)-2,4(1H,3H)-quinazolinedione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorobenzyl)-2,4(1H,3H)-quinazolinedione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dichlorophenyl)-2,4(1H,3H)-quinazolinedione
- 3-(3,4-dichlorobenzyl)-2,4(1H,3H)-quinazolinethione
Uniqueness
3-(3,4-dichlorobenzyl)-2,4(1H,3H)-quinazolinedione is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the 3,4-dichlorobenzyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H10Cl2N2O2 |
|---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-11-6-5-9(7-12(11)17)8-19-14(20)10-3-1-2-4-13(10)18-15(19)21/h1-7H,8H2,(H,18,21) |
InChI Key |
SZOXHZFAHOKCEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![4-(1-methyl-3H-benzo[e]indazol-5-yl)phenol](/img/structure/B8299194.png)
